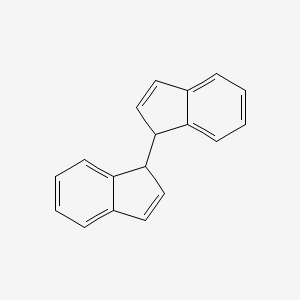
1,1'-Bi-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bi-1H-indene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of two indene units connected at the 1-position, forming a dimeric structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Bi-1H-indene can be synthesized through several methods. One common approach involves the coupling of indene derivatives. For example, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst can yield indene derivatives . Another method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by ruthenium complexes in hot toluene .
Industrial Production Methods: Industrial production of 1,1’-Bi-1H-indene typically involves large-scale coupling reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Commonly used catalysts include rhodium, ruthenium, and nickel complexes.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Bi-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,1’-Bi-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1,1’-Bi-1H-indene and its derivatives depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific derivative and its functional groups.
Comparaison Avec Des Composés Similaires
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and organic electronics.
Indanone: Commonly associated with the design of biologically active compounds.
Indene: A simpler analog that serves as a precursor for more complex derivatives.
Uniqueness: 1,1’-Bi-1H-indene is unique due to its dimeric structure, which imparts distinct electronic and steric properties compared to its monomeric counterparts. This uniqueness makes it valuable in the design of novel materials and in the study of polycyclic aromatic hydrocarbons.
Propriétés
Numéro CAS |
2177-49-3 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
1-(1H-inden-1-yl)-1H-indene |
InChI |
InChI=1S/C18H14/c1-3-7-15-13(5-1)9-11-17(15)18-12-10-14-6-2-4-8-16(14)18/h1-12,17-18H |
Clé InChI |
VZAVVHRVOIITHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(C=CC2=C1)C3C=CC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


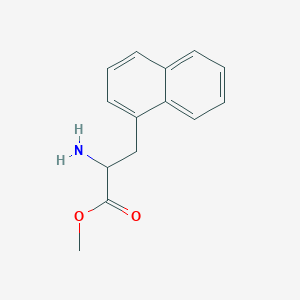

![2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B11875551.png)
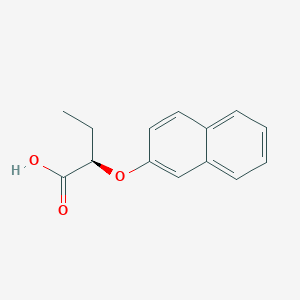
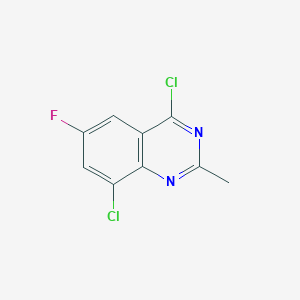
![3-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11875558.png)
![7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11875571.png)

![2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875580.png)

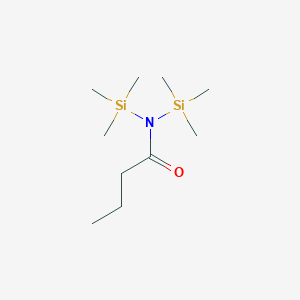


![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11875610.png)
